4,6-Dichloro-2-(3-fluorophenyl)pyrimidine
Description
4,6-Dichloro-2-(3-fluorophenyl)pyrimidine is a halogenated pyrimidine derivative featuring a 3-fluorophenyl substituent at the 2-position and chlorine atoms at the 4- and 6-positions. The fluorine atom on the phenyl ring introduces electron-withdrawing effects, which can modulate reactivity and binding affinity in biological systems.
Properties
IUPAC Name |
4,6-dichloro-2-(3-fluorophenyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Cl2FN2/c11-8-5-9(12)15-10(14-8)6-2-1-3-7(13)4-6/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEGKUAXKLFRWQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NC(=CC(=N2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Cl2FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10702326 | |
| Record name | 4,6-Dichloro-2-(3-fluorophenyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10702326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83217-45-2 | |
| Record name | 4,6-Dichloro-2-(3-fluorophenyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10702326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dichloro-2-(3-fluorophenyl)pyrimidine typically involves the following steps:
Halogenation: Chlorination of the pyrimidine ring to introduce chlorine atoms at the 4 and 6 positions.
Fluorination: Introduction of a fluorine atom at the 3 position of the phenyl ring.
Coupling Reaction: Formation of the pyrimidine ring with the fluorinated phenyl group.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors under controlled conditions to ensure purity and yield. Advanced techniques such as continuous flow chemistry may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 4,6-Dichloro-2-(3-fluorophenyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: Conversion of the compound to its corresponding oxides.
Reduction: Reduction of the chlorine atoms to form less halogenated derivatives.
Substitution: Replacement of chlorine or fluorine atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution.
Major Products Formed:
Oxidation Products: Pyrimidine-4,6-dione derivatives.
Reduction Products: Pyrimidine derivatives with fewer halogen atoms.
Substitution Products: Derivatives with different functional groups replacing chlorine or fluorine.
Scientific Research Applications
4,6-Dichloro-2-(3-fluorophenyl)pyrimidine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which 4,6-Dichloro-2-(3-fluorophenyl)pyrimidine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism depends on the specific application and the biological system .
Comparison with Similar Compounds
Substituent Variations in Pyrimidine Derivatives
The following table summarizes key structural differences and properties of 4,6-Dichloro-2-(3-fluorophenyl)pyrimidine and related compounds:
Key Research Findings
Synthetic Versatility of DCSMP :
- DCSMP serves as a scaffold for diverse heterocycles via lithiation, sulfur insertion, and cyclization reactions under mild conditions .
- Fluorophenyl derivatives, in contrast, are less explored in cyclization but are prioritized for direct functionalization due to their stability .
Biological Relevance :
- Fluorine atoms enhance metabolic stability and binding affinity in drug candidates. The 3-fluorophenyl derivative’s solubility in DMSO (per CAS 83217-12-3) supports its use in in vitro assays .
- Methylsulfonyl and sulfanyl groups in analogs improve pharmacokinetic properties, such as blood-brain barrier penetration for CNS-targeted agents .
Biological Activity
4,6-Dichloro-2-(3-fluorophenyl)pyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a pyrimidine ring with two chlorine atoms at positions 4 and 6, and a fluorinated phenyl group at position 2. The presence of halogens enhances the compound's lipophilicity and potential bioavailability, making it a candidate for various therapeutic applications.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors involved in disease pathways. For instance, it has been investigated for its ability to inhibit nitric oxide production in immune-activated cells, suggesting a role in modulating inflammatory responses.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial properties. In particular, derivatives have shown effectiveness against various bacterial strains by targeting critical metabolic pathways.
Anticancer Activity
Several studies have explored the anticancer potential of pyrimidine derivatives, including this compound. These compounds have demonstrated the ability to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. For example, pyrimidine derivatives have been reported to inhibit the activity of key proteins involved in tumor growth .
Anti-inflammatory Effects
Pyrimidines have been associated with anti-inflammatory activities, particularly through the inhibition of cyclooxygenase (COX) enzymes. In vitro studies have shown that certain derivatives can significantly suppress COX-2 activity, which is crucial in mediating inflammatory processes . The IC50 values for these compounds suggest potent anti-inflammatory effects comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib .
Case Studies and Research Findings
- Inhibition of Nitric Oxide Production : A study indicated that this compound could inhibit nitric oxide production with an IC50 value around 2 μM.
- Anticancer Activity : In a comparative analysis involving various pyrimidine derivatives, it was found that those with fluorinated phenyl groups exhibited enhanced anticancer activity against breast cancer cell lines. The mechanism involved the downregulation of oncogenic pathways .
- COX Inhibition : A recent study evaluated several pyrimidine derivatives for their COX-1 and COX-2 inhibitory effects. The results indicated that certain analogs showed significant inhibition with IC50 values ranging from 0.04 to 0.09 μM against COX-2, demonstrating their potential as anti-inflammatory agents .
Comparative Analysis of Related Compounds
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| This compound | Fluorine at position 3 | Potentially different biological activity |
| 4,6-Dichloro-2-(4-chlorophenyl)pyrimidine | Chlorine instead of fluorine | May exhibit different reactivity patterns |
| 4,6-Dichloro-2-(4-methylphenyl)pyrimidine | Methyl group instead of fluorine | Variations in solubility and biological effects |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
